molecular formula C8H6BrF3O2S B567003 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene CAS No. 1215205-96-1

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene

Cat. No.: B567003
CAS No.: 1215205-96-1
M. Wt: 303.093
InChI Key: XYPYTUQQTPNHKI-UHFFFAOYSA-N
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Description

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3O2S It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, methylsulfonyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(methylsulfonyl)-5-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a low temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Palladium catalysts and boronic acids are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its trifluoromethyl group is known to enhance the binding affinity of molecules to biological targets.

    Medicine: Research into its potential as a precursor for drug development is ongoing. The compound’s structural features may contribute to the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene exerts its effects depends on the specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine atom can serve as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-(trifluoromethyl)benzene: Lacks the methylsulfonyl group, resulting in different reactivity and binding properties.

    1-Bromo-3-(methylsulfonyl)benzene: Lacks the trifluoromethyl group, which affects its lipophilicity and biological activity.

    1-Bromo-4-(methylsulfonyl)-2-(trifluoromethyl)benzene: Positional isomer with different steric and electronic effects.

Properties

IUPAC Name

1-bromo-3-methylsulfonyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPYTUQQTPNHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682095
Record name 1-Bromo-3-(methanesulfonyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-96-1
Record name 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(methanesulfonyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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